3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol
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Overview
Description
3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol is a complex organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include substituted benzaldehydes, alkynes, and amines. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2,6-diphenyl-4-(phenylethynyl)-1-(prop-2-yn-1-yl)piperidin-4-ol include other substituted piperidines and phenylethynyl derivatives. Examples include:
- 2,6-Diphenylpiperidine
- 4-Phenylethynylpiperidine
- 1-Propynylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63960-25-8 |
---|---|
Molecular Formula |
C29H27NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-methyl-2,6-diphenyl-4-(2-phenylethynyl)-1-prop-2-ynylpiperidin-4-ol |
InChI |
InChI=1S/C29H27NO/c1-3-21-30-27(25-15-9-5-10-16-25)22-29(31,20-19-24-13-7-4-8-14-24)23(2)28(30)26-17-11-6-12-18-26/h1,4-18,23,27-28,31H,21-22H2,2H3 |
InChI Key |
LPJIZCMZXUHQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(CC1(C#CC2=CC=CC=C2)O)C3=CC=CC=C3)CC#C)C4=CC=CC=C4 |
Origin of Product |
United States |
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